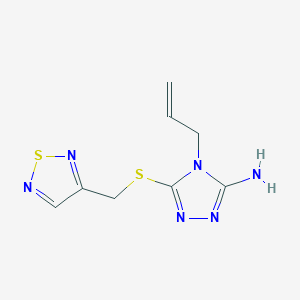![molecular formula C19H20N2O4 B6981439 2-[[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981439.png)
2-[[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]amino]-3-pyridin-4-ylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]amino]-3-pyridin-4-ylpropanoic acid is a complex organic compound that features a chromene ring system fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]amino]-3-pyridin-4-ylpropanoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the chromene ring through a cyclization reaction, followed by the introduction of the pyridine moiety via a coupling reaction. The final step often involves the acetylation of the amino group and subsequent formation of the propanoic acid side chain.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]amino]-3-pyridin-4-ylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form quinone derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include quinone derivatives, piperidine derivatives, and various substituted chromene and pyridine compounds.
Aplicaciones Científicas De Investigación
2-[[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]amino]-3-pyridin-4-ylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]amino]-3-pyridin-4-ylpropanoic acid involves its interaction with specific molecular targets and pathways. The chromene and pyridine moieties may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin derivatives: Similar in structure due to the presence of the chromene ring.
Pyridine derivatives: Share the pyridine moiety, leading to similar chemical properties.
Uniqueness
2-[[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]amino]-3-pyridin-4-ylpropanoic acid is unique due to its combined chromene and pyridine structure, which imparts distinct chemical and biological properties not found in simpler analogs.
Propiedades
IUPAC Name |
2-[[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]amino]-3-pyridin-4-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-18(12-14-3-4-17-15(10-14)2-1-9-25-17)21-16(19(23)24)11-13-5-7-20-8-6-13/h3-8,10,16H,1-2,9,11-12H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHODYZNMJBEOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CC(=O)NC(CC3=CC=NC=C3)C(=O)O)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(cyclopropylamino)-N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propanamide](/img/structure/B6981362.png)

![N-methyl-N-[[2-[2-(2-methylpyrazol-3-yl)-2-oxoethyl]tetrazol-5-yl]methyl]benzamide](/img/structure/B6981375.png)
![5-[(2-Tert-butyltetrazol-5-yl)methyl]-1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6981378.png)
![4-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-3-methylsulfinyl-1,2,4-triazole](/img/structure/B6981393.png)
![4-Ethyl-3-[2-(2-methylpyrazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-one](/img/structure/B6981401.png)
![2-[(3-Cyclopropylbenzoyl)amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981419.png)
![2-[(2-Methyloxane-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981431.png)
![2-[[2-(2,5-Dimethyl-1,3-thiazol-4-yl)acetyl]amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981440.png)
![3-Pyridin-4-yl-2-[[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetyl]amino]propanoic acid](/img/structure/B6981448.png)
![3-Pyridin-4-yl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid](/img/structure/B6981450.png)
![2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981452.png)
![2-[(1-Propan-2-ylpyrazole-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981455.png)
![2-[[4-(Dimethylamino)pyridine-2-carbonyl]amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981460.png)
